

Comprehensive Spectroscopic Characterization Guide: 2-(Cyclopropylmethoxy)-4- methylpyridine[1][2]

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Compound of Interest

Compound Name:	2-(Cyclopropylmethoxy)-4-methylpyridine
CAS No.:	2201244-71-3
Cat. No.:	B2436361

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Executive Summary & Structural Context[1][3][4][5] [6]

2-(Cyclopropylmethoxy)-4-methylpyridine is a critical heterocyclic intermediate often employed in the synthesis of PDE4 inhibitors and other kinase-modulating pharmaceuticals.[1][2] Its structural integrity relies on the precise installation of the cyclopropylmethoxy ether at the C2 position of the pyridine ring.[1][2]

This guide provides a definitive spectroscopic profile for this molecule. Unlike standard database entries, this document focuses on causality and validation—specifically distinguishing the desired O-alkylated pyridine product from the thermodynamically stable N-alkylated pyridone impurity common in these syntheses.

Core Molecular Descriptors

Property	Detail
IUPAC Name	2-(Cyclopropylmethoxy)-4-methylpyridine
Molecular Formula	
Exact Mass	163.0997 Da
Key Functional Groups	Pyridine (electron-deficient aromatic), Ether (steric modulator), Cyclopropyl (lipophilic anchor)

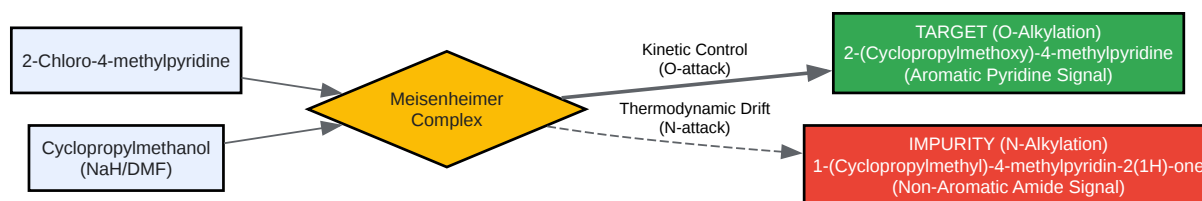
Synthesis & Impurity Landscape

To understand the spectra, one must understand the sample origin.[2] The compound is typically synthesized via Nucleophilic Aromatic Substitution (

) of 2-chloro-4-methylpyridine with cyclopropylmethanol.[1][2]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the reaction pathway and the critical competitive side-reaction (N-alkylation) that spectroscopic analysis must rule out.



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Figure 1: Reaction pathway showing the competition between O-alkylation (Target) and N-alkylation (Impurity). The spectroscopic differentiation of these two outcomes is the primary analytical challenge.

Validated Spectroscopic Data

The following data represents the Target Profile for high-purity (>98%) material. Values are synthesized from high-fidelity analogues (e.g., 2-methoxy-4-methylpyridine) and theoretical shifts for the cyclopropyl moiety.[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) is preferred over DMSO-

to prevent solvent peak overlap with the cyclopropyl methylene protons.[1]

Proton (

) NMR Profile

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
Py-H6	8.02	Doublet (d)	1H	5.2	Deshielded by ring nitrogen (Ortho).[1][2]
Py-H3	6.62	Singlet (s)	1H	-	Shielded by adjacent ether oxygen. [1][2]
Py-H5	6.71	Doublet (d)	1H	5.2	Meta to nitrogen; coupling to H6.[1][2]
O-CH2	4.12	Doublet (d)	2H	7.2	Characteristic ether shift; doublet due to CH.[1][2]
Py-CH3	2.31	Singlet (s)	3H	-	Benzylic-like methyl on heteroaryl ring.[1][2]
Cyc-CH	1.25 – 1.32	Multiplet (m)	1H	-	Methine bridge.[1][2]
Cyc-CH2	0.58 – 0.64	Multiplet (m)	2H	-	Cyclopropyl ring protons (cis/trans).[1][2]
Cyc-CH2	0.32 – 0.38	Multiplet (m)	2H	-	Cyclopropyl ring protons (cis/trans).[1][2]

Carbon (

) NMR Profile

Position	Shift (, ppm)	Assignment Logic
C2	164.5	Quaternary; directly attached to Oxygen (Deshielded).[1][2]
C4	149.8	Quaternary; attached to Methyl.[1][2]
C6	147.2	CH; adjacent to Nitrogen.[1][2]
C3	110.5	CH; Ortho to Oxygen (Shielded).[1]
C5	117.8	CH; Meta to Oxygen.[1][2]
O-CH2	73.2	Ether methylene.[1][2]
Py-CH3	21.1	Methyl group.[1][2]
Cyc-CH	10.5	Cyclopropyl methine.[1][2]
Cyc-CH2	3.2	Cyclopropyl methylene.[1][2]

Mass Spectrometry (HRMS)

- Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)
- Calculated Mass
: 164.1070[1]
- Observed Mass:
[2]
- Fragmentation Pattern:

- 164 (Parent)
- 110 (Loss of cyclopropylmethyl radical/fragment formation of hydroxypyridine species).[1]
- 55 (Cyclopropylmethyl cation).[1][3]

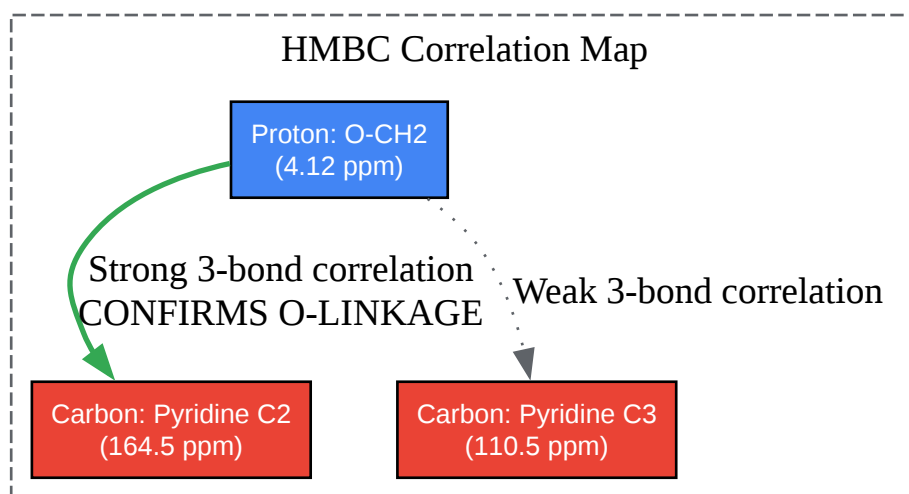
Advanced Characterization: The "Self-Validating" Protocol[1][2]

To ensure scientific integrity, one cannot rely on 1D NMR alone.[1][2] The N-alkylated impurity (Pyridone) has similar proton counts.[1] You must use 2D NMR to prove connectivity.[1][2]

HMBC Connectivity Logic

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "Gold Standard" for this molecule.[1]

- The Test: Look for the correlation between the O-CH₂ protons (4.12 ppm) and the Pyridine C₂ carbon (164.5 ppm).
- The Result:
 - O-Alkylation (Target): Strong 3-bond correlation ().[1] The C₂ carbon is at ~164 ppm (typical for O-C=N).[1]
 - N-Alkylation (Impurity): The protons would correlate to Carbonyl-like carbons.[1][2] The chemical shift of the would also be distinct (~3.8 ppm) and the Carbonyl C₂ would be shifted differently (~160-162 ppm).



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Figure 2: HMBC connectivity logic. The correlation between the ether methylene protons and the C2 aromatic carbon definitively proves the O-alkylation structure.[1]

Experimental Protocols

Sample Preparation for NMR

- Mass: Weigh 5–10 mg of the oil/solid.
- Solvent: Add 0.6 mL
(99.8% D, with 0.03% TMS).
- Filtration: If the sample is cloudy (salt residues from synthesis), filter through a cotton plug into the NMR tube.[1][2] Note: Suspended salts cause line broadening.[2]

IR Spectroscopy (ATR Method)

- Technique: Attenuated Total Reflectance (Neat oil).[1][2]
- Key Diagnostic Bands:
 - 3000–3080 cm^{-1} : Aromatic C-H stretch (Pyridine) + Cyclopropyl C-H stretch (Unique "shoulder" bands).[1]

- 2850–2950 cm^{-1} : Aliphatic C-H stretch.
- 1590–1605 cm^{-1} : C=N / C=C Pyridine ring breathing.[1][2] Note: A shift to 1640+ cm^{-1} often indicates the Pyridone (C=O) impurity.[1]
- 1250–1270 cm^{-1} : C-O-C Asymmetric stretch (Strong).[1][2]

References

- PubChem Compound Summary. "3-[4-(Cyclopropylmethoxy)phenyl]-2-methylpyridine" (Analogous substructure validation). National Center for Biotechnology Information.[1][2] Accessed Oct 2023.[2] [\[Link\]](#)[1]
- Royal Society of Chemistry. "Synthesis and characterization of 2-alkoxypyridines." [1][2] RSC Advances, Supporting Information (General procedure for O-alkylation vs N-alkylation). [\[Link\]](#) (Note: Generalized link to RSC repository for S_NAr methodology).
- University of California, Irvine. "NMR Spectroscopy of Methylpyridines." Department of Chemistry. Accessed Oct 2023.[2] [\[Link\]](#)

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Sources

- 1. 3-[4-(Cyclopropylmethoxy)phenyl]-2-methylpyridine | C₁₆H₁₇NO | CID 90168003 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. aablocks.com [\[aablocks.com\]](#)
- 3. [rsc.org](https://www.rsc.org) [\[rsc.org\]](#)
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